molecular formula C12H18N2 B1597490 2-Methyl-1-(3-methylphenyl)piperazine CAS No. 35947-10-5

2-Methyl-1-(3-methylphenyl)piperazine

Cat. No. B1597490
CAS RN: 35947-10-5
M. Wt: 190.28 g/mol
InChI Key: QDMCWIHRLTVLIY-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylphenyl)piperazine is a chemical compound with the CAS Number: 35947-10-5 and a molecular weight of 190.29 . It is a liquid at room temperature .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The linear formula of 2-Methyl-1-(3-methylphenyl)piperazine is C12H18N2 . More detailed structural information can be found in databases like PubChem .


Physical And Chemical Properties Analysis

2-Methyl-1-(3-methylphenyl)piperazine is a liquid at room temperature . It has a molecular weight of 190.29 . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

1. Synthesis and Evaluation in Medicinal Chemistry

A study describes the synthesis of novel derivatives involving 4-methyl piperazine, with compounds being tested for antidepressant and antianxiety activities. This indicates the potential of 2-Methyl-1-(3-methylphenyl)piperazine derivatives in medicinal chemistry, particularly in neuropsychiatric drug development (Kumar et al., 2017).

2. Anticancer Activity

Research on polyfunctional substituted 1,3-thiazoles demonstrated significant anticancer activity. Compounds with a piperazine substituent, such as 1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine, showed effectiveness against various cancer cell lines, suggesting the potential of 2-Methyl-1-(3-methylphenyl)piperazine in cancer research (Turov, 2020).

3. Antimicrobial and Antibacterial Properties

A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed potent antibacterial efficacies and biofilm inhibition activities. This highlights the potential application of 2-Methyl-1-(3-methylphenyl)piperazine in developing new antibacterial agents (Mekky & Sanad, 2020).

4. Potential in Treating Neurological Disorders

Research involving flunarizine, a drug with a piperazine component, suggests its use in treating migraines, dizziness, vestibular disorders, and epilepsy. This underlines the potential of 2-Methyl-1-(3-methylphenyl)piperazine in neurological disorder treatments (Shakhmaev et al., 2016).

5. Application in Flame Retardants

A study on the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives indicates the potential of 2-Methyl-1-(3-methylphenyl)piperazine in developing flame retardant applications (Nguyen et al., 2014).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P411, P501 .

properties

IUPAC Name

2-methyl-1-(3-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2/h3-5,8,11,13H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMCWIHRLTVLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(3-methylphenyl)piperazine

CAS RN

35947-10-5
Record name 2-Methyl-1-(3-methylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35947-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(m-tolyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methyl-1-(m-tolyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Fathi, MJ Rudolph, RG Gentles, R Patel… - The Journal of …, 1996 - ACS Publications
We have assembled a set of combinatorial libraries of phosphoramidates for pharmacological evaluation. A range of functionalized and unfunctionalized diols, representing a variety of …
Number of citations: 32 pubs.acs.org

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